molecular formula C10H15F2NO4 B13459172 [(Tert-butoxycarbonyl)amino](2,2-difluorocyclopropyl)acetic acid CAS No. 1393529-99-1

[(Tert-butoxycarbonyl)amino](2,2-difluorocyclopropyl)acetic acid

Katalognummer: B13459172
CAS-Nummer: 1393529-99-1
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: OTJZIIHIAYYKBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclopropyl moiety

Vorbereitungsmethoden

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,2-difluorocyclopropyl acetic acid.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with 2,2-difluorocyclopropyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to expose the free amine, which can then interact with specific biological targets. The difluorocyclopropyl moiety may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid can be compared with other similar compounds, such as:

    2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid: This compound has a similar Boc-protected amino group but features an oxan-2-yl moiety instead of the difluorocyclopropyl group.

    2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: This compound contains a trifluoromethylcyclobutyl group, which may impart different chemical and biological properties compared to the difluorocyclopropyl group.

Eigenschaften

CAS-Nummer

1393529-99-1

Molekularformel

C10H15F2NO4

Molekulargewicht

251.23 g/mol

IUPAC-Name

2-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-6(7(14)15)5-4-10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)

InChI-Schlüssel

OTJZIIHIAYYKBA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(C1CC1(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.